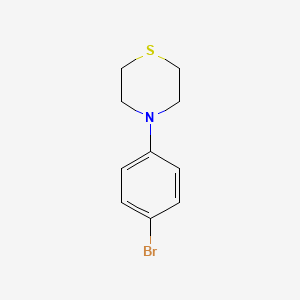

4-(4-Bromophenyl)thiomorpholine

Übersicht

Beschreibung

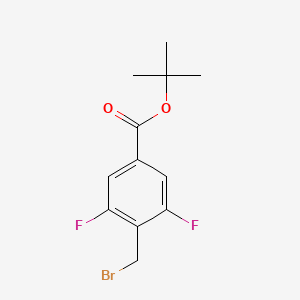

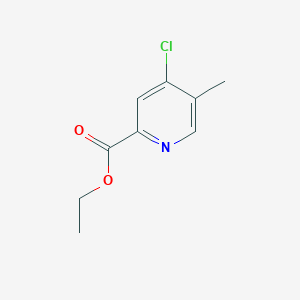

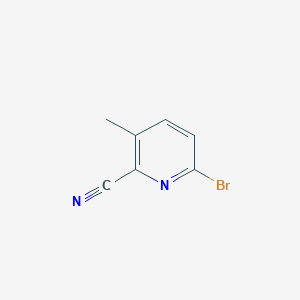

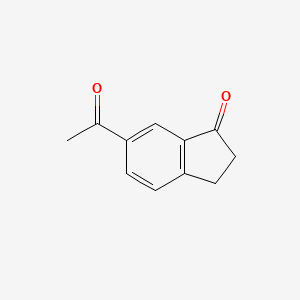

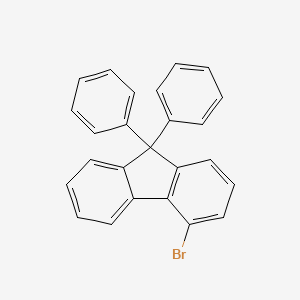

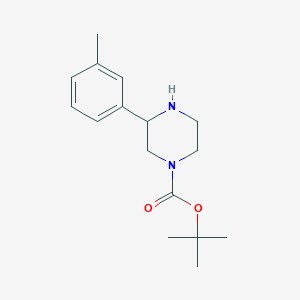

4-(4-Bromophenyl)thiomorpholine is a chemical compound with the CAS Number: 90254-20-9 . It has a molecular weight of 258.18 and its linear formula is C10H12BrNS .

Molecular Structure Analysis

The molecular structure of 4-(4-Bromophenyl)thiomorpholine consists of a thiomorpholine ring attached to a bromophenyl group . The exact structure can be represented by the linear formula C10H12BrNS .

Physical And Chemical Properties Analysis

4-(4-Bromophenyl)thiomorpholine is a pale-yellow to yellow-brown solid . It has a molecular weight of 258.18 .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

4-(4-Bromophenyl)thiomorpholine derivatives have been synthesized and evaluated for antimicrobial activity. These compounds were developed as potent bioactive molecules with a focus on increasing microbial intracellular concentration and reducing microbial resistance (Kardile & Kalyane, 2010).

Medicinal Chemistry

Thiomorpholine derivatives, including 4-(4-Bromophenyl)thiomorpholine, are used as building blocks in medicinal chemistry. These compounds have entered human clinical trials and shown interesting biological profiles. Novel bridged bicyclic thiomorpholines have been synthesized for potential use in medicinal chemistry (Walker & Rogier, 2013).

Radiation Protection Features

Certain bioactive compounds, including those with a 4-(4-Bromophenyl)thiomorpholine structure, have been studied for their radiation protection features. These compounds have shown potential in protecting against photon and particle radiations, which is crucial in medical oncology and nuclear medicine (Yılmaz, Kavaz, & Gul, 2020).

Analogue Synthesis for Biological Activity Studies

The synthesis of analogues containing 4-(4-Bromophenyl)thiomorpholine has been explored to understand their biological activities. This includes research on various chemical structures to determine their efficacy in different pharmacological applications (Bayrak, Taslimi, Gülçin, & Menzek, 2017).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-(4-bromophenyl)thiomorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNS/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSIAAFKDDBYSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80848240 | |

| Record name | 4-(4-Bromophenyl)thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80848240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromophenyl)thiomorpholine | |

CAS RN |

90254-20-9 | |

| Record name | 4-(4-Bromophenyl)thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80848240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride](/img/structure/B1375815.png)

![1-(7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone](/img/structure/B1375816.png)

![1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone](/img/structure/B1375817.png)

![(4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B1375818.png)

![3-Bromo-4,6-difluoropyrazolo[1,5-A]pyridine](/img/structure/B1375824.png)

![2,3,6,7-Tetramethylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B1375826.png)